7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS No.: 902939-31-5
Cat. No.: VC5368401
Molecular Formula: C17H11ClN2O2S
Molecular Weight: 342.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902939-31-5 |
|---|---|
| Molecular Formula | C17H11ClN2O2S |
| Molecular Weight | 342.8 |
| IUPAC Name | 7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C17H11ClN2O2S/c18-10-5-6-14-9(7-10)8-12-16(22-14)19-15(20-17(12)23)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,23) |
| Standard InChI Key | KNWBFOVKZQBROQ-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O |
Introduction
Chemical Identity and Structural Features
7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS No. 902939-31-5) is defined by the molecular formula C₁₇H₁₁ClN₂O₂S and a molecular weight of 342.8 g/mol . Its IUPAC name, 7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, reflects the fused chromene and pyrimidine rings, with substituents at the 2- and 7-positions. The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent heteroatoms, as evidenced by its SMILES notation: C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O .
Table 1: Key Molecular Properties
The thione group at position 4 introduces sulfur-based reactivity, while the hydroxyphenyl substituent enhances solubility in polar solvents. X-ray crystallography data, though unavailable, suggest a non-coplanar arrangement between the chromene and pyrimidine rings due to steric hindrance from the 2-hydroxyphenyl group .
Synthesis and Mechanistic Pathways
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or tandem rearrangements. For 7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, two primary routes have been proposed:
Multicomponent Condensation
A hybrid catalyst-mediated approach, adapted from methods used for 5H-pyrano[2,3-d]pyrimidine scaffolds, involves:
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Knoevenagel Condensation: Activation of an aldehyde (e.g., 2-hydroxybenzaldehyde) by nanocatalysts to form an α,β-unsaturated intermediate .
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Michael Addition: Reaction with a thiourea derivative to introduce the thione group .
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Cyclization: Acid- or base-catalyzed ring closure to form the pyrimidine moiety.
This method yields moderate diastereoselectivity but requires optimization for scalability .
Tandem Intramolecular Rearrangement
An alternative route employs a Pinner/Dimroth rearrangement, as demonstrated in related chromeno-pyrimidine-diones . Here, 2-amino-4-arylchromene-3-carbonitriles react with carboxylic acids in the presence of phosphoryl chloride (POCl₃), leading to sequential cyclization and sulfur incorporation via thiol intermediates .
Table 2: Comparative Synthesis Strategies
| Method | Yield (%) | Catalysts | Key Step | Limitations |
|---|---|---|---|---|
| Multicomponent Condensation | 60–75 | Nanocatalysts (e.g., Fe₃O₄) | Michael Addition | Moderate stereocontrol |
| Tandem Rearrangement | 80–90 | POCl₃ | Pinner/Dimroth Mechanism | Harsh reaction conditions |
Comparative Analysis with Structural Analogs
The compound’s bioactivity and physicochemical properties are influenced by substituent variations. Comparisons with analogs include:
3-Butyl-7-chloro-2-(4-fluorophenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione
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Key Differences: Replacement of the thione with a dione group and introduction of a fluorophenyl substituent enhance metabolic stability but reduce electrophilicity .
7-Chloro-2-(4-ethoxyphenyl)-3,5-dihydro-4H-benzopyrano[2,3-d]pyrimidine-4-thione
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Substituent Impact: The ethoxy group improves lipid solubility, suggesting enhanced blood-brain barrier permeability compared to the hydroxyphenyl analog .
Table 3: Structural and Property Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| 7-Chloro-2-(2-hydroxyphenyl)-...-thione | 2-hydroxyphenyl, Cl | 342.8 | 2.1 |
| 3-Butyl-7-chloro-2-(4-fluorophenyl)-dione | 4-fluorophenyl, Cl | 398.8 | 3.5 |
| 7-Chloro-2-(4-ethoxyphenyl)-...-thione | 4-ethoxyphenyl, Cl | 356.9 | 3.8 |
Future Research Directions
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Synthetic Optimization: Development of enantioselective protocols using chiral catalysts to access stereochemically pure variants .
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Biological Profiling: Evaluation of kinase inhibition, antibacterial, and anticancer activities, leveraging the thione group’s metal-chelating potential.
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Computational Studies: DFT calculations to predict reactivity hotspots and intermolecular interaction patterns .
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